molecular formula C8H12N4O2 B13747144 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1184913-95-8

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide

Katalognummer: B13747144
CAS-Nummer: 1184913-95-8
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: DMWLNXFEGGXBRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound with a molecular formula of C8H12N4O2 It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of tetrahydrofuran derivatives with pyrazole intermediates

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed reactions to enhance yield and selectivity. The choice of catalysts, solvents, and reaction conditions can significantly impact the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile: A similar compound with a nitrile group instead of a carboxamide group.

    5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, a carboxamide group, and a tetrahydrofuran ring makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

1184913-95-8

Molekularformel

C8H12N4O2

Molekulargewicht

196.21 g/mol

IUPAC-Name

5-amino-1-(oxolan-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C8H12N4O2/c9-7-6(8(10)13)3-11-12(7)5-1-2-14-4-5/h3,5H,1-2,4,9H2,(H2,10,13)

InChI-Schlüssel

DMWLNXFEGGXBRB-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1N2C(=C(C=N2)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.